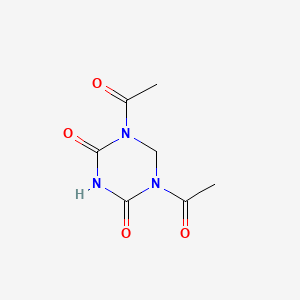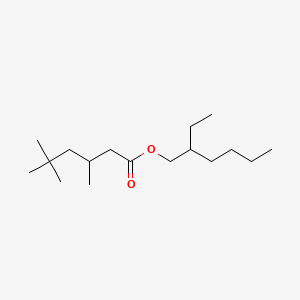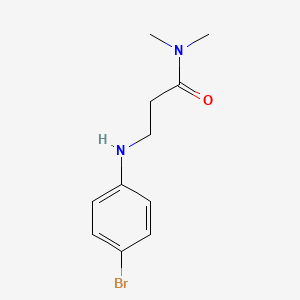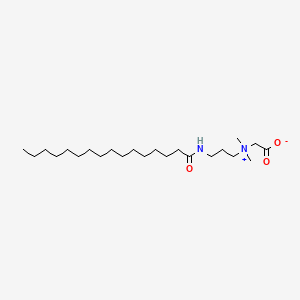
1,3,5-Triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro-
Übersicht
Beschreibung
1,3,5-Triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro- (DADH) is an organic compound which is a member of the triazine family. It is a colorless solid that is soluble in water and is used in a variety of applications. DADH has been studied extensively in recent years due to its unique properties and potential applications in chemical synthesis and scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis of Optical Materials
The triazine derivatives are known for their application in the synthesis of materials with unique optical properties. For instance, the synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones has been reported, which exhibit significant bathochromic shifts in absorption bands and efficient quenching of fluorescence . These properties are valuable for the development of new optical materials that can be used in various technologies, including light-emitting diodes and low-energy display systems.
Cholinesterase Inhibitors for Alzheimer’s Treatment
1,3,5-Triazine derivatives have been explored as potential cholinesterase inhibitors, a class of compounds that can be used in the treatment of Alzheimer’s disease . The inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, is a promising strategy to alleviate symptoms of memory loss and cognitive decline associated with Alzheimer’s.
Agricultural Chemicals
Triazine derivatives have been utilized as herbicides, providing a means to control unwanted plant growth in agricultural settings . Their ability to inhibit the growth of certain plants makes them valuable tools for farmers to manage crops and ensure higher yields.
Anticancer Agents
Some triazine derivatives have shown potential as anticancer agents . Their ability to interfere with the proliferation of cancer cells can be harnessed to develop new treatments for various types of cancer.
Ligands for Metal Complexes
The triazine ring system can act as a ligand for metal complexes . These complexes have a range of applications, including catalysis, where they can accelerate chemical reactions, and in materials science, where they can contribute to the development of new materials with desirable properties.
Cytosolic Phospholipase A2α Inhibitors
Research has indicated that isocyanurate derivatives, which are closely related to triazine derivatives, can act as inhibitors of cytosolic phospholipase A2α . This enzyme is involved in the release of arachidonic acid, which is a precursor for pro-inflammatory molecules. Inhibiting this enzyme can have therapeutic applications in conditions associated with inflammation.
Antiproliferative Agents
Triazine derivatives have been studied for their antiproliferative properties, which can be useful in the treatment of diseases characterized by abnormal cell growth . These compounds can potentially be developed into drugs that help control or prevent the spread of such diseases.
Chiral Stationary Phases in Chromatography
The triazine framework can be used to create chiral stationary phases for chromatography . These specialized materials are essential for the separation of enantiomers, which are molecules that are mirror images of each other but may have different biological activities.
Wirkmechanismus
Target of Action
Triazine compounds are generally known to interact with various biological targets, depending on their specific structures and functional groups .
Mode of Action
Triazine compounds can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Triazine compounds are known to be involved in a wide range of biochemical processes, depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,5-diacetyl-1,3,5-triazinane-2,4-dione . These factors can include pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
1,5-diacetyl-1,3,5-triazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-4(11)9-3-10(5(2)12)7(14)8-6(9)13/h3H2,1-2H3,(H,8,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPVKWMHGFMDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CN(C(=O)NC1=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235487 | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro- | |
CAS RN |
86320-44-7 | |
| Record name | 1,5-Diacetyl-2,4-dioxohexahydro-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86320-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086320447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 1,5-diacetyldihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propanol, 1-[(2-pyridinylmethyl)amino]-](/img/structure/B1595928.png)











![7H-Benzo[e]perimidine-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-7-oxo-](/img/structure/B1595949.png)
